molecular formula C15H12F3NO3 B126324 2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid CAS No. 146886-89-7

2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid

Cat. No. B126324
M. Wt: 311.25 g/mol
InChI Key: QMCJNISHYHMXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid (MTFPBA) is a chemical compound that is widely used in scientific research. It is a member of the benzoic acid family and is known for its unique properties that make it an ideal candidate for various applications.

Mechanism Of Action

2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid works by binding to specific sites on proteins and nucleic acids. The binding of 2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid causes a change in the fluorescence properties of the molecule, which can be detected using fluorescence spectroscopy. This change in fluorescence can be used to study the binding kinetics and thermodynamics of protein-ligand interactions.

Biochemical And Physiological Effects

2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid has been shown to have minimal effects on biochemical and physiological processes. It is non-toxic and does not interfere with cellular processes. This makes it an ideal tool for the study of cellular processes without the risk of disrupting normal cellular function.

Advantages And Limitations For Lab Experiments

2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid has several advantages for lab experiments. It is a highly sensitive probe that can detect low concentrations of proteins and nucleic acids. It is also pH-sensitive, which makes it an ideal tool for the study of cellular processes. However, 2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid has some limitations. It is not suitable for use in vivo and can only be used for in vitro studies. It also requires the use of fluorescence spectroscopy, which can be expensive and time-consuming.

Future Directions

There are several future directions for the use of 2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid in scientific research. One direction is the development of new derivatives of 2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid that can be used for the study of different cellular processes. Another direction is the use of 2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid in the development of new diagnostic tools for the detection of diseases. Finally, the use of 2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid in the study of drug-protein interactions is an area of research that has great potential for future development.
Conclusion:
2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid is a unique chemical compound that has many applications in scientific research. Its fluorescent properties make it an ideal tool for the study of protein-ligand interactions and cellular processes. While it has some limitations, its advantages make it a valuable tool for researchers in various fields. The future directions for the use of 2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid in scientific research are promising, and it is likely that this compound will continue to be an important tool for researchers in the years to come.

Synthesis Methods

2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid can be synthesized by the reaction of 4-methoxy-3-(trifluoromethyl)aniline with 2-bromo-benzoic acid in the presence of a palladium catalyst. The resulting product is then purified by recrystallization. This method yields high purity 2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid that can be used for various scientific research applications.

Scientific Research Applications

2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid is widely used in scientific research as a fluorescent probe for the detection of proteins and nucleic acids. It is also used as a pH-sensitive probe for the study of cellular processes. 2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid has been shown to be an effective tool for the study of protein-protein interactions and enzyme activity.

properties

CAS RN

146886-89-7

Product Name

2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid

Molecular Formula

C15H12F3NO3

Molecular Weight

311.25 g/mol

IUPAC Name

2-[4-methoxy-3-(trifluoromethyl)anilino]benzoic acid

InChI

InChI=1S/C15H12F3NO3/c1-22-13-7-6-9(8-11(13)15(16,17)18)19-12-5-3-2-4-10(12)14(20)21/h2-8,19H,1H3,(H,20,21)

InChI Key

QMCJNISHYHMXMK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC2=CC=CC=C2C(=O)O)C(F)(F)F

Canonical SMILES

COC1=C(C=C(C=C1)NC2=CC=CC=C2C(=O)O)C(F)(F)F

synonyms

Benzoic acid, 2-[[4-methoxy-3-(trifluoromethyl)phenyl]amino]-

Origin of Product

United States

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